2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide
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Overview
Description
2-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is an organic compound that features a thiophene ring fused with an oxadiazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of both thiophene and oxadiazole rings imparts unique electronic and photophysical properties to the molecule.
Mechanism of Action
Target of Action
Similar compounds have shown promising activities against human hepatocellular carcinoma (hepg-2) and human lung cancer (a-549) cell lines .
Mode of Action
It’s known that similar compounds interact with their targets, leading to cytotoxic effects
Biochemical Pathways
Compounds with similar structures have been found to exhibit good fluorescent properties , which might suggest their involvement in optoelectronic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the cyclization of a thiophene derivative with a hydrazide precursor. One common method starts with the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form thiophene-2-carbohydrazide. This intermediate is then reacted with acetic anhydride and a suitable oxidizing agent to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 2-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Comparison with Similar Compounds
2,5-Di(thien-2-yl)-1,3,4-oxadiazole: Similar structure but with two thiophene rings, used in OLEDs.
5-(Thiophen-2-yl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole, with applications in medicinal chemistry.
2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole: Known for its electron-transport properties in OLEDs.
Uniqueness: 2-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic properties. This combination makes it particularly suitable for applications requiring high electron mobility and stability .
Properties
IUPAC Name |
2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-10-6(13)4-7-11-12-8(14-7)5-2-1-3-15-5/h1-3H,4,9H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSYIYLRKFZLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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